4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol
Description
4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol is a heterocyclic compound that features a pyrazole ring and an oxolane ring. Compounds containing pyrazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-2-9-10(3-6)7-4-12-5-8(7)11/h2-3,7-8,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMIALXBGSALGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2COCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol typically involves multi-step reactions. One common method involves the reaction of 4-methyl-1H-pyrazole with oxirane under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol can be compared with other pyrazole-containing compounds, such as:
3-methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antioxidant and anticancer activities.
4,4′-(arylmethylene)bis(1H-pyrazol-5-ols): Exhibits a wide range of biological activities, including anti-inflammatory and antimicrobial properties.
The uniqueness of 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrazole ring attached to an oxolan (tetrahydrofuran) moiety, which contributes to its unique biological profile. The structural formula can be represented as follows:
The biological activity of 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for certain kinases and enzymes involved in cellular proliferation and signaling pathways.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 7.8 | Inhibition of cell proliferation |
| HeLa (Cervical) | 6.5 | Cell cycle arrest |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, it disrupts the folate metabolism pathway, leading to reduced cell growth in rapidly dividing cells.
Table 2: Enzyme Inhibition Data
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exhibit neuroprotective effects. Studies indicate it could potentially mitigate oxidative stress in neuronal cells.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of 4-(4-methyl-1H-pyrazol-1-yl)oxolan-3-ol against breast cancer cells (MCF7). The results demonstrated a significant reduction in cell viability at concentrations as low as 5 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress using SH-SY5Y neuroblastoma cells. The treatment resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
